2-(5-chlorothiophen-3-yl)ethan-1-ol
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Overview
Description
2-(5-chlorothiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H7ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position and an ethanol group at the 3-position. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the chlorination of 3-thiophenemethanol using thionyl chloride or phosphorus pentachloride to obtain 2-(5-chlorothiophen-3-yl)ethan-1-ol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: 2-(5-chlorothiophen-3-yl)ethanal or 2-(5-chlorothiophen-3-yl)ethanoic acid.
Reduction: 2-(thiophen-3-yl)ethan-1-ol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-chlorothiophen-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-(5-chlorothiophen-2-yl)ethan-1-ol: A similar compound with the chlorine atom at the 2-position instead of the 3-position.
2-(thiophen-3-yl)ethan-1-ol: A derivative without the chlorine atom.
2-(5-bromothiophen-3-yl)ethan-1-ol: A bromine-substituted analog.
Uniqueness
2-(5-chlorothiophen-3-yl)ethan-1-ol is unique due to the specific positioning of the chlorine atom and the ethanol group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1370046-91-5 |
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Molecular Formula |
C6H7ClOS |
Molecular Weight |
162.6 |
Purity |
95 |
Origin of Product |
United States |
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